1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a phenylsulfonyl group, a thiazole ring, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the thiazole derivative with piperidine-4-carboxamide under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, leading to different reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including antiviral and anticancer research.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiazole ring may participate in binding interactions with proteins, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline: Shares the phenylsulfonyl group but differs in the heterocyclic ring structure.
Phenylsulfonylacetophenone: Contains the phenylsulfonyl group and is used in similar synthetic applications.
Uniqueness: 1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide is unique due to its combination of a thiazole ring and a piperidine carboxamide moiety, which provides distinct chemical and biological properties compared to other phenylsulfonyl-containing compounds .
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-6-9-18(10-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUVLKUOMLFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330392 | |
Record name | 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849197-08-6 | |
Record name | 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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